molecular formula C13H9N5O3 B14201687 N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide CAS No. 847946-43-4

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide

Katalognummer: B14201687
CAS-Nummer: 847946-43-4
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: BRJLHEOBDBRIEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazine core linked to a pyridine carboxamide group, imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Carboxamide Group: The pyridine carboxamide group is introduced through a coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzotriazine core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.

    Pyridine Carboxamides: Compounds with pyridine carboxamide groups but different core structures.

Uniqueness

The uniqueness of N-(4-Hydroxy-1-oxo-1lambda~5~,2,4-benzotriazin-3(4H)-ylidene)pyridine-3-carboxamide lies in its specific combination of the benzotriazine core and pyridine carboxamide group, which imparts distinct chemical and physical properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

847946-43-4

Molekularformel

C13H9N5O3

Molekulargewicht

283.24 g/mol

IUPAC-Name

N-(1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N5O3/c19-12(9-4-3-7-14-8-9)15-13-16-18(21)11-6-2-1-5-10(11)17(13)20/h1-8H,(H,15,16,19)

InChI-Schlüssel

BRJLHEOBDBRIEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])NC(=O)C3=CN=CC=C3)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.